1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone is a quinoline derivative known for its versatile applications in various fields of chemistry and biology. Quinoline derivatives are well-known for their biological and pharmacological activities, making them valuable in drug research and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone typically involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid The reaction conditions often include heating the mixture in a strong acid, such as sulfuric acid, to facilitate the cyclodehydration process .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often involves transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods are designed to be efficient and environmentally friendly, reducing the production of hazardous by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding alcohol or amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its pharmacological activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound of 1-(3-(2-Methoxyethoxy)quinolin-6-yl)ethanone, known for its wide range of biological activities.
2-Hydroxyquinoline: A quinoline derivative with significant antimicrobial properties.
4-Hydroxyquinoline: Another quinoline derivative with potential pharmacological activities.
Uniqueness
This compound is unique due to its specific methoxyethoxy substitution, which can enhance its solubility and biological activity compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C14H15NO3 |
---|---|
Molekulargewicht |
245.27 g/mol |
IUPAC-Name |
1-[3-(2-methoxyethoxy)quinolin-6-yl]ethanone |
InChI |
InChI=1S/C14H15NO3/c1-10(16)11-3-4-14-12(7-11)8-13(9-15-14)18-6-5-17-2/h3-4,7-9H,5-6H2,1-2H3 |
InChI-Schlüssel |
RHQKWTVZNXYGSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=CC(=CN=C2C=C1)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.